N-[2-(Tetrahydro-2H-pyran-3-yl)ethyl]propan-2-amine
Overview
Description
N-[2-(Tetrahydro-2H-pyran-3-yl)ethyl]propan-2-amine: is an organic compound that features a tetrahydropyran ring attached to an ethyl chain, which is further connected to a propan-2-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of N-[2-(Tetrahydro-2H-pyran-3-yl)ethyl]propan-2-amine can begin with 2-cyclohexene-1,4-diol.
Reduction and Hydrogenation: The starting material undergoes selective reduction and hydrogenation to form 2-(tetrahydro-2H-pyran-3-yl)ethanol.
Amination: The resulting alcohol is then subjected to amination reactions to yield the target compound.
Industrial Production Methods:
- Industrial production of this compound typically involves large-scale hydrogenation and amination processes, utilizing catalysts such as Raney nickel for hydrogenation and various amination agents under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the tetrahydropyran ring, potentially leading to ring-opening or further hydrogenation.
Substitution: Substitution reactions can occur at the amine group, where various substituents can replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of catalysts like palladium on carbon or Raney nickel.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
- Oxidation can yield imines or oxides.
- Reduction can lead to fully saturated derivatives.
- Substitution can produce various N-substituted derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Acts as a protecting group for alcohols in organic synthesis .
Biology and Medicine:
- Potential applications in drug development due to its amine functionality, which is a common motif in pharmaceuticals.
- Investigated for its role in the synthesis of biologically active compounds .
Industry:
- Utilized in the production of specialty chemicals and materials.
- Employed in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of N-[2-(Tetrahydro-2H-pyran-3-yl)ethyl]propan-2-amine involves its interaction with various molecular targets, primarily through its amine group. This group can form hydrogen bonds and ionic interactions with biological molecules, influencing pathways such as neurotransmission and enzyme activity. The tetrahydropyran ring provides structural stability and can participate in hydrophobic interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Tetrahydropyran: A simpler analog with a similar ring structure but lacking the ethyl and amine groups.
2-Methyltetrahydropyran: Contains a methyl group on the tetrahydropyran ring, offering different steric and electronic properties.
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Features a hydroxylamine group instead of the amine group, leading to different reactivity and applications.
Uniqueness:
- The presence of both the tetrahydropyran ring and the propan-2-amine group makes N-[2-(Tetrahydro-2H-pyran-3-yl)ethyl]propan-2-amine unique in its ability to participate in a wide range of chemical reactions and its potential applications in diverse fields.
Properties
IUPAC Name |
N-[2-(oxan-3-yl)ethyl]propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-9(2)11-6-5-10-4-3-7-12-8-10/h9-11H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKVQMGEFKVIKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC1CCCOC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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